1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin
Overview
Description
Synthesis Analysis
Polychlorinated dibenzo-p-dioxins, including HCDD, are not intentionally produced but are byproducts of various industrial processes, such as the manufacture of chlorophenols and chlorinated pesticides. The synthesis of HCDD can occur through pyrolysis of chlorophenates, where different chlorophenates under pyrolysis conditions have been shown to produce various HCDD isomers, including the unexpected formation of 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin isomer in certain commercial products, suggesting complex formation mechanisms (Buser, 1975).
Molecular Structure Analysis
The molecular structure of HCDD and its congeners has been studied using X-ray crystallography and other spectroscopic methods, revealing planar structures with specific bond distances indicative of their stability and potential for bioaccumulation. For example, a closely related compound, hexafluorodibenzo-p-dioxin, was synthesized and its structure analyzed, showing planarity and specific C-C and C-F bond distances, which are relevant for understanding the structural properties of HCDD (Haffer, Rotard, & Pickardt, 1995).
Chemical Reactions and Properties
HCDD undergoes various chemical reactions, including oxidative metabolism leading to the formation of hydroxylated metabolites. These reactions are crucial for understanding the detoxification and bioactivation mechanisms of HCDD in biological systems. Studies have identified NIH-shifted metabolites of tetrachlorodibenzo-p-dioxin, which are indicative of the metabolic pathways that HCDD might also undergo (Petroske et al., 1997).
Physical Properties Analysis
The physical properties of HCDD, such as solubility, vapor pressure, and environmental persistence, are influenced by its molecular structure. These properties are critical for understanding its environmental behavior, including its distribution, transport, and bioaccumulation in ecosystems. The analysis of these properties is based on the structural characteristics determined through molecular studies.
Chemical Properties Analysis
The chemical properties of HCDD, including its reactivity, stability, and interaction with biological systems, are central to its toxicological profile. HCDD, like other PCDDs, exhibits high stability and resistance to degradation, contributing to its persistence in the environment. The biological effects of HCDD are mediated through mechanisms such as the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and toxic outcomes (Poland & Glover, 1973).
Scientific Research Applications
Disposition and Elimination in Liver : A study focused on the disposition, elimination, and enzyme induction of 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin in the liver of mice. It was found that the elimination of this compound from the liver followed first-order kinetics, with a half-life of 52 days. The study highlighted the correlation between liver tissue concentrations and 7-Ethoxyresorufin-O-deethylation activity, though the slopes of these liver concentration-response curves were not equal for all compounds including 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin (Jongh et al., 1992).
Carcinogenic Potential : Research has shown that hexachlorodibenzo-p-dioxins, including 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin, are among the most toxic and carcinogenic "man-made" chemicals. These compounds are known to act as complete carcinogens in several species, causing tumors at multiple sites. Their toxic effects, including teratogenicity, may arise through receptor-mediated mechanisms (Huff et al., 2004).
Photodegradation Studies : A study examined the photolysis and photocatalytic processes for 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin. The research found that the photocatalytic process was faster than direct photolysis for the same chlorinated compounds, providing insights into potential methods for the degradation of such toxic compounds (Wu et al., 2005).
Toxicokinetic Interactions : Another study investigated toxicokinetic interactions between various chlorinated aromatic hydrocarbons, including 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin, in the liver of mice. It concluded that these compounds might influence each other's toxicokinetics when administered in mixtures (Jongh et al., 2005).
Biotransformation by Bacteria : Research on Sphingomonas wittichii RW1 demonstrated this bacterium's ability to catabolize 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin. This biotransformation provides a potential avenue for the bioremediation of environments contaminated with toxic diaryl ether pollutants (Nam et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1,2,3,6,7,8-hexachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLUIPQDHHPDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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DSSTOX Substance ID |
DTXSID0023824 | |
Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,6,7,8-hexachlorodibenzo-p-dioxin is a fluffy white solid. (NTP, 1992), White solid; [CAMEO] White crystals; [MSDSonline] | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Vapor Pressure |
3.6X10-11 mm Hg at 25 °C /extrapolated/ | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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Product Name |
1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin | |
CAS RN |
57653-85-7 | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |
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Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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Melting Point |
545 to 547 °F (NTP, 1992), 285-286 °C | |
Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20466 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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